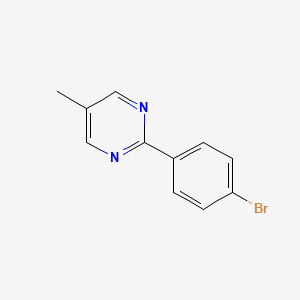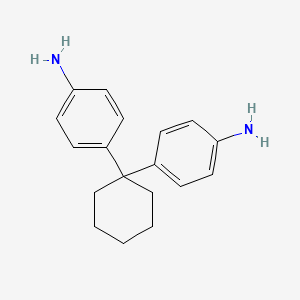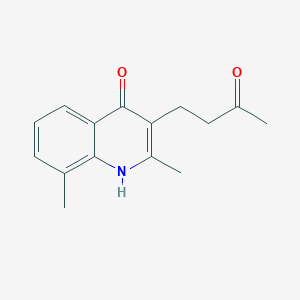
1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One
Vue d'ensemble
Description
Benzofuran derivatives, including the class of compounds similar to "1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One", are known for their wide range of biological activities and applications in fields such as nanotechnology, polymer processing, and biomedical applications. The significance of benzofurans in supramolecular chemistry is highlighted by their self-assembly into nanometer-sized structures and their multivalent nature driving biomedical applications (Cantekin, de Greef, & Palmans, 2012).
Synthesis Analysis
The synthesis of benzofuran derivatives often involves the formation of the benzofuran ring through various chemical reactions. For example, Patil, Asrondkar, & Pande (2013) described the synthesis of pyrazoline derivatives starting from 5-bromo-3-methyl acetophenone, which undergoes ring formation to form benzofuran. This process involves multiple steps, including treatment with chloroacetone and substituted benzaldehyde, followed by reactions with hydrazine hydrate and various benzoyl chlorides to achieve the desired product (Patil, Asrondkar, & Pande, 2013).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is crucial for their biological activity. Studies have shown that the substitution pattern on the benzofuran nucleus significantly affects the compound's pharmacological properties. For instance, the synthesis and evaluation of various benzofuran derivatives for their antimicrobial activity have revealed that specific substitutions can enhance or modify their biological effects (Hiremathad et al., 2015).
Applications De Recherche Scientifique
Anticancer Activity
- Scientific Field: Medical and Pharmaceutical Research .
- Application Summary: Benzofuran compounds, including some substituted benzofurans, have shown significant anticancer activities . For instance, a compound similar to the one you mentioned, known as Compound 36, was found to have significant cell growth inhibitory effects on different types of cancer cells .
- Results: The inhibition rates in different types of cancer cells by 10 μM of Compound 36 are as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .
Antiviral Activity
- Scientific Field: Virology .
- Application Summary: Some benzofuran compounds have shown anti-viral activities. For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
- Results: The results suggest that the novel macrocyclic benzofuran compound has anti-hepatitis C virus activity .
Antimicrobial Activity
- Scientific Field: Microbiology .
- Application Summary: Benzofuran and its derivatives have been found to be effective structures for antimicrobial therapy . They have been used against a few deadly microbes .
- Results: The results suggest that benzofuran and its derivatives have significant antimicrobial activities .
Treatment of Skin Diseases
- Scientific Field: Dermatology .
- Application Summary: Some benzofuran derivatives, such as psoralen, 8-methoxypsoralen and angelicin have been used in the treatment of skin diseases such as cancer or psoriasis .
- Results: The results suggest that these benzofuran derivatives have been effective in treating certain skin diseases .
Anti-Oxidative Activity
- Scientific Field: Biochemistry .
- Application Summary: Benzofuran compounds have shown strong anti-oxidative activities . Oxidative stress can lead to various diseases, and antioxidants can help prevent this. Benzofuran derivatives, due to their anti-oxidative properties, could potentially be used in the prevention of these diseases .
- Results: The results suggest that benzofuran compounds have significant anti-oxidative activities .
Natural Product Synthesis
- Scientific Field: Organic Chemistry .
- Application Summary: Benzofuran rings are present in many natural products and medicines . These compounds have attracted much attention from synthetic organic chemists due to their interesting biological and pharmacological activities .
- Methods of Application: Various methods have been developed for constructing benzofuran rings . For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
- Results: The results suggest that benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs .
Safety And Hazards
Propriétés
IUPAC Name |
1-(5-bromo-7-methoxy-1-benzofuran-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-6(13)9-4-7-3-8(12)5-10(14-2)11(7)15-9/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQBNIWOOXIDEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC(=CC(=C2O1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-7-Methoxy-1-Benzofuran-2-Yl)Ethan-1-One | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

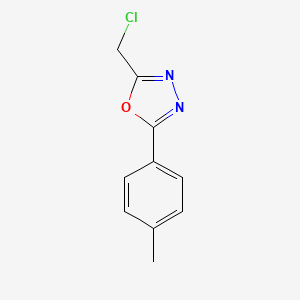
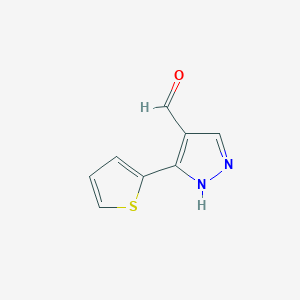
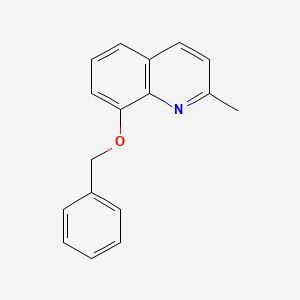
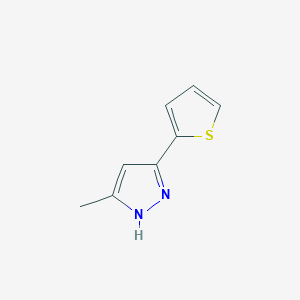
![1-[(4-Bromophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B1270356.png)
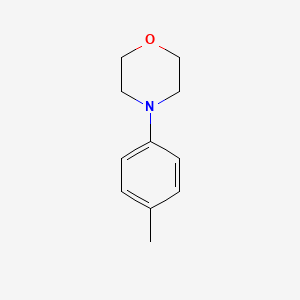
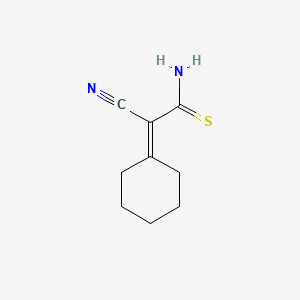
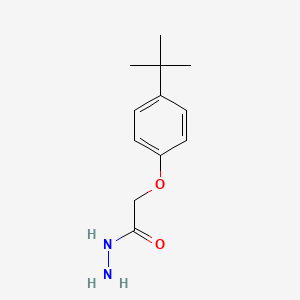
![{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]sulfanyl}acetic acid](/img/structure/B1270361.png)
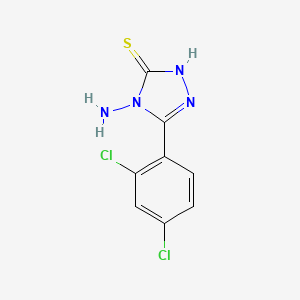
![5-[(4-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1270365.png)
